

# Ethyl 2-phenyl-2-piperidinoacetate basic properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Ethyl 2-phenyl-2-piperidinoacetate

CAS No.: 7550-06-3

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An In-Depth Technical Guide to **Ethyl 2-phenyl-2-piperidinoacetate**: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 2-phenyl-2-piperidinoacetate**, more commonly known as ethylphenidate, is a synthetic molecule belonging to the piperidine class of compounds. It is a close structural analog of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.<sup>[1]</sup> Ethylphenidate itself has gained attention within the scientific community as a research chemical and as a metabolite formed through the transesterification of methylphenidate when co-ingested with ethanol.<sup>[2][3]</sup> This guide provides a comprehensive overview of the fundamental properties of ethylphenidate, offering a technical resource for professionals in drug discovery and development.

## Physicochemical Properties

Ethylphenidate is a chiral compound with two stereocenters, leading to four possible stereoisomers. The biological activity is primarily associated with the (R,R)-stereoisomer.[2] The compound is typically available as a hydrochloride salt to enhance its stability and solubility.

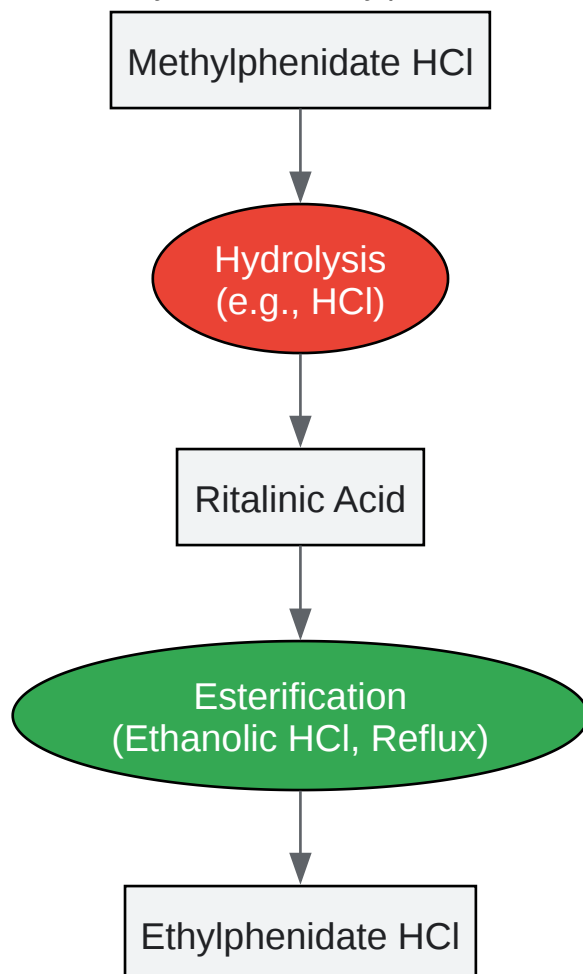
Property	Value	Source
IUPAC Name	ethyl 2-phenyl-2-piperidin-2-ylacetate	[1][4][5]
Synonyms	Ethylphenidate, EPH, Ritalinic Acid Ethyl Ester	[6]
CAS Number	57413-43-1 (free base), 19716-79-1 (hydrochloride)	[1][7]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>2</sub> (free base), C <sub>15</sub> H <sub>22</sub> ClNO <sub>2</sub> (hydrochloride)	[1][7]
Molecular Weight	247.33 g/mol (free base), 283.79 g/mol (hydrochloride)	[1][8]
Melting Point	197-199 °C (hydrochloride)	[9]
Solubility	Freely soluble in water, soluble in ethanol (hydrochloride)	[10]

## Synthesis and Purification

The synthesis of ethylphenidate typically involves the esterification of ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid). A common laboratory-scale synthesis is outlined below.

## Diagram of Synthesis Workflow

## General Synthesis of Ethylphenidate HCl



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Caption: General synthesis of ethylphenidate HCl.

## Experimental Protocol: Synthesis of Ethylphenidate Hydrochloride from Ritalinic Acid

This protocol is a generalized representation and should be adapted and optimized with appropriate safety precautions.

- Hydrolysis of Methylphenidate (if starting from this precursor): Methylphenidate hydrochloride is hydrolyzed to ritalinic acid. This is typically achieved by refluxing with a strong acid like hydrochloric acid.<sup>[2][4]</sup>

- Esterification: Ritalinic acid is then esterified to form ethylphenidate. This is commonly done by refluxing the ritalinic acid in ethanol that has been saturated with hydrogen chloride gas. [8]
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude ethylphenidate hydrochloride can be purified by recrystallization, typically from a solvent mixture such as ethanol/ether, to yield a white solid.[9]

## Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized ethylphenidate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ethylphenidate. The presence of the ethyl group clearly distinguishes it from methylphenidate.[2]

<sup>1</sup>H NMR Data (in CDCl<sub>3</sub>) for Ethylphenidate HCl[2]

Chemical Shift (ppm)	Multiplicity	Assignment
1.20	t	-OCH <sub>2</sub> CH <sub>3</sub>
4.29	m	-OCH <sub>2</sub> CH <sub>3</sub>

<sup>13</sup>C NMR Data (in CDCl<sub>3</sub>) for Ethylphenidate HCl[2]

Specific chemical shift values for all carbons are detailed in the "Ethylphenidate: An Analytical Profile" publication. The key distinguishing signals are those of the ethyl ester group.

## Infrared (IR) Spectroscopy

The IR spectrum of ethylphenidate hydrochloride is very similar to that of methylphenidate hydrochloride.[2] Key absorptions include those corresponding to the carbonyl (C=O) stretch of the ester and the N-H stretch of the piperidine ring.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethylphenidate shows a weak molecular ion peak. The fragmentation pattern is characterized by a base peak at  $m/z$  84, corresponding to the piperidinium ion, and another significant ion at  $m/z$  91 (tropylium ion).[2] An ion at  $m/z$  164 represents the ethyl phenylacetate moiety.[2]

## High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of ethylphenidate and for its quantification in various matrices.

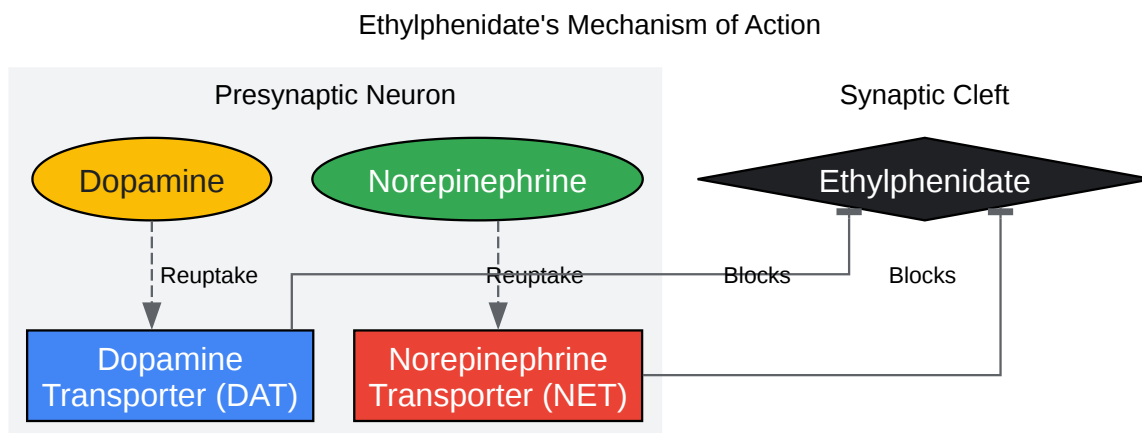
### Illustrative HPLC Method

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m)[11]
- Mobile Phase: A mixture of acetonitrile, methanol, and an acidic buffer (e.g., 0.1% formic acid) in a ratio of 45:45:10 (v/v/v).[11]
- Detection: UV detection at 220 nm.[11]
- Retention Time: The retention time for ethylphenidate under these conditions is approximately 5.7 minutes.[11]

## Pharmacological Profile

Ethylphenidate's primary mechanism of action is as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

## Mechanism of Action Diagram



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Caption: Ethylphenidate blocks dopamine and norepinephrine transporters.

## Transporter Binding Affinity

The potency of ethylphenidate at the dopamine and norepinephrine transporters has been quantified in vitro, with the (+)-enantiomer showing significantly higher activity.

Compound	Transporter	IC <sub>50</sub> (nM)	Source
(+)-Ethylphenidate	Dopamine (DAT)	27	[6][9]
(-)-Ethylphenidate	Dopamine (DAT)	1730	[6][9]
Cocaine	Dopamine (DAT)	367	[6][9]

## Safety and Handling

Ethylphenidate is a psychoactive substance and should be handled with appropriate precautions in a laboratory setting.

- **General Handling:** Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

- Toxicity: Specific toxicity data for ethylphenidate is limited. However, as a structural analog of methylphenidate, it is expected to have stimulant effects. Harmful if swallowed.[12]
- Storage: Store in a tightly sealed container in a cool, dry place.[13]
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[14]

## Conclusion

**Ethyl 2-phenyl-2-piperidinoacetate** is a compound of significant interest to the scientific community due to its structural relationship to methylphenidate and its distinct pharmacological profile. A thorough understanding of its basic properties, synthesis, and analytical characterization is essential for researchers working with this molecule. This guide provides a foundational overview to support further investigation and application in the fields of medicinal chemistry, pharmacology, and drug development.

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